molecular formula C7H12N2O3 B12889918 Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate CAS No. 254734-20-8

Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate

Cat. No.: B12889918
CAS No.: 254734-20-8
M. Wt: 172.18 g/mol
InChI Key: MHYNETNACUIOMK-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate is a pyrazole derivative characterized by its five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate, typically involves the condensation of 1,3-diketones with hydrazines. One common method involves the use of transition-metal catalysts and photoredox reactions . For instance, the condensation of 1,3-diketones with arylhydrazines can be catalyzed by Nano-ZnO to produce substituted pyrazoles .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often employ eco-friendly protocols, such as the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . These methods offer simple reaction workups and valuable eco-friendly attributes.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield pyrazoline derivatives.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and halogenated pyrazoles .

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes or interact with DNA to exert their biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the hydroxy and carboxylate groups provides unique sites for chemical modifications and interactions with biological targets .

Properties

CAS No.

254734-20-8

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-5-4-7(2,11)9(8-5)6(10)12-3/h11H,4H2,1-3H3

InChI Key

MHYNETNACUIOMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C)O)C(=O)OC

Origin of Product

United States

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